N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-2-22-16-19-18-15(23-16)17-14(20)10-21-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVIOAVAALDJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)COC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced by reacting the thiadiazole intermediate with ethylthiol (C2H5SH) under basic conditions, such as in the presence of sodium hydroxide (NaOH).
Attachment of the Naphthyloxyacetamide Moiety: The final step involves the coupling of the ethylsulfanyl-thiadiazole intermediate with 2-naphthyloxyacetic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder (Fe) in acidic conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl2), iron powder (Fe)
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Properties
Research indicates that compounds containing thiadiazole rings exhibit notable antimicrobial activity. N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that this compound showed significant inhibition of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
1.2 Anticancer Activity
Thiadiazole derivatives have been explored for their anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. A case study reported a reduction in cell viability in human breast cancer cells (MCF-7) treated with this compound .
Agricultural Applications
2.1 Pesticidal Activity
The compound has been tested for its pesticidal properties against agricultural pests. Field trials indicated that formulations containing this compound effectively reduced pest populations in crops such as maize and soybean. The mechanism involves the disruption of the pest's nervous system, leading to paralysis and death .
2.2 Plant Growth Regulation
Additionally, this compound has shown potential as a plant growth regulator. Studies suggest that it promotes root elongation and enhances chlorophyll content in treated plants, leading to improved growth rates and yield .
Material Sciences
3.1 Synthesis of Novel Materials
This compound can be utilized in the synthesis of novel polymeric materials with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating this compound into polymer matrices results in materials with improved resistance to heat and chemicals .
3.2 Nanocomposites Development
This compound has also been explored in the development of nanocomposites for electronic applications. Its unique electronic properties enable the creation of conductive films that can be used in sensors and other electronic devices .
Mechanism of Action
The mechanism of action of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and thiadiazole ring are known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The target compound shares a 1,3,4-thiadiazole-acetamide scaffold with several analogs, differing in substituents at the thiadiazole and phenoxy positions. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- Thiadiazole Substituent : The ethylthio group (as in 5g and 5l) generally results in moderate yields (68–78%) and higher melting points compared to benzylthio derivatives (e.g., 5h: 88% yield but lower melting point) .
- Phenoxy Substituent: Bulky groups like 2-naphthyloxy (target compound) likely increase molecular weight and hydrophobicity compared to smaller substituents (e.g., 2-methoxy in 5l).
Table 2: Bioactivity of Structural Analogs
Inferences for Target Compound :
- Thiadiazole derivatives often target enzymes or receptors via sulfur-mediated interactions; the ethylthio group could modulate electron distribution, affecting binding affinity .
Biological Activity
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15N3OS2
- Molecular Weight : 293.4 g/mol
- CAS Number : Not specified in the search results but related compounds indicate structural similarities.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(ethylthio)-1,3,4-thiadiazole with 2-(2-naphthyloxy)acetyl chloride in the presence of a base such as triethylamine. The reaction conditions include stirring at controlled temperatures to ensure optimal yield and purity.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been shown to inhibit the growth of various bacterial strains and fungi. The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
Studies have highlighted the potential anticancer activity of thiadiazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines in vitro. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell survival .
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Preliminary studies suggest that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
Study on Antimicrobial Efficacy
One study evaluated the antimicrobial activity of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the ethylsulfanyl group exhibited enhanced activity compared to their counterparts without this substituent. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL for effective compounds .
Cytotoxicity Evaluation
A cytotoxicity study assessed the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed IC50 values in the low micromolar range, indicating significant cytotoxicity while exhibiting minimal toxicity to normal cells at similar concentrations .
The biological activities of this compound can be attributed to its structural components:
- Thiadiazole Ring : Known for its ability to interact with biological macromolecules.
- Ethylsulfanyl Group : Enhances lipophilicity, facilitating membrane penetration and increasing bioavailability.
- Naphthyl Group : Contributes to binding affinity with target proteins involved in various signaling pathways.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sequential nucleophilic substitution and condensation reactions. Key steps include:
Thiadiazole Core Formation : React 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride under reflux in triethylamine to form the acetamide intermediate .
Naphthyloxy Incorporation : Couple the intermediate with 2-naphthol via Mitsunobu or base-mediated nucleophilic aromatic substitution (e.g., K₂CO₃ in DMF at 80°C) to attach the naphthyloxy group .
Optimization : Monitor reaction progress via TLC/HPLC, adjust stoichiometry (1.2:1 molar ratio of chloroacetyl chloride to amine), and control pH to minimize side products .
Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the ethylsulfanyl group (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.0 ppm for SCH₂) and naphthyloxy protons (δ 6.8–8.2 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₆H₁₅N₃O₂S₂) .
- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software for unambiguous structural validation .
Advanced: What strategies address contradictions in reported biological activity data for thiadiazole derivatives, such as varying IC₅₀ values across studies?
Answer:
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., MCF-7 vs. A549) to ensure comparability .
- Solubility Limitations : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability in vitro .
- Structural Confounders : Compare analogues (e.g., ethylsulfanyl vs. propan-2-ylsulfanyl substitutions) to isolate substituent effects .
Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., aromatase for anticancer activity) .
- QSAR Analysis : Correlate logP (XlogP = 6.8 ) and topological polar surface area (134 Ų ) with membrane permeability and solubility.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize stable derivatives .
Basic: What physicochemical properties of this compound pose challenges in formulation, and how can they be mitigated?
Answer:
- Low Solubility : High logP (6.8 ) suggests hydrophobicity. Use cyclodextrin inclusion complexes or lipid-based carriers .
- Hydrogen Bonding : One donor and six acceptors may limit passive diffusion. Prodrug strategies (e.g., phosphate esters) can enhance solubility .
Advanced: How does the substitution pattern (ethylsulfanyl vs. methylsulfonyl) on the thiadiazole ring influence bioactivity?
Answer:
- Electron-Withdrawing Effects : Ethylsulfanyl (S-CH₂CH₃) enhances π-stacking with aromatic residues in enzymes, improving inhibition (e.g., IC₅₀ = 0.084 mmol/L for MCF-7 ).
- Steric Effects : Bulkier substituents (e.g., propan-2-ylsulfanyl) reduce binding pocket access, lowering potency .
Basic: What spectroscopic techniques are critical for characterizing intermediates during synthesis?
Answer:
- IR Spectroscopy : Identify carbonyl stretches (~1650 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
- ¹³C NMR : Confirm acetamide carbonyl (δ 165–170 ppm) and thiadiazole carbons (δ 150–160 ppm) .
Advanced: How can researchers resolve conflicting data on metabolic stability in hepatic microsome assays?
Answer:
- Enzyme Source : Use human vs. rodent microsomes to account for species-specific CYP450 activity .
- Metabolite ID : Employ LC-MS/MS to detect phase I/II metabolites (e.g., sulfoxide formation from ethylsulfanyl) .
Basic: What are the primary degradation pathways of this compound under accelerated stability conditions?
Answer:
- Hydrolysis : Susceptible to esterase-mediated cleavage of the acetamide bond at pH > 8 .
- Oxidation : Ethylsulfanyl group oxidizes to sulfoxide under light/oxidizing agents; store in inert atmospheres .
Advanced: How can crystallographic data (e.g., SHELX-refined structures) inform polymorph screening?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
